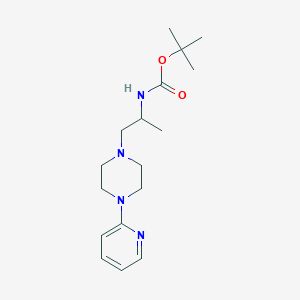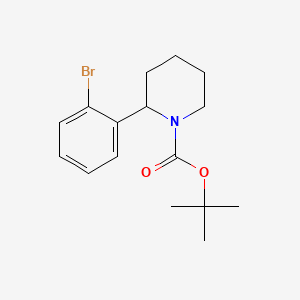
Mal-PEG4-VA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mal-PEG4-VA, also known as Maleimide-PEG4-Vinyl Acetate, is a noncleavable antibody-drug conjugate linker. It features a maleimide group and is utilized in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it serves as a linker between an antibody and a cytotoxic drug, ensuring the drug is delivered specifically to cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-VA involves the reaction of maleimide with polyethylene glycol (PEG) and vinyl acetate. The process typically includes the following steps:
Activation of PEG: PEG is activated by reacting it with a suitable activating agent, such as succinic anhydride, to introduce reactive groups.
Coupling with Maleimide: The activated PEG is then reacted with maleimide to form Mal-PEG.
Introduction of Vinyl Acetate: Finally, vinyl acetate is introduced to the Mal-PEG to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using industrial-grade activating agents.
Continuous Coupling Process: The activated PEG is continuously reacted with maleimide in a controlled environment to ensure consistency.
Final Product Formation: Vinyl acetate is introduced in a controlled manner to form the final product, this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Mal-PEG4-VA undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups in proteins, forming stable thioether bonds.
Addition Reactions: The vinyl acetate group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Thiol Reagents: Common thiol-containing reagents include cysteine and glutathione.
Nucleophiles: Various nucleophiles, such as amines and alcohols, can react with the vinyl acetate group.
Major Products Formed
The major products formed from these reactions include:
Thioether Bonds: Formed when the maleimide group reacts with thiol groups.
Addition Products: Formed when the vinyl acetate group reacts with nucleophiles.
Applications De Recherche Scientifique
Mal-PEG4-VA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the modification of proteins and peptides for various biological studies.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of drug delivery systems and medical devices
Mécanisme D'action
Mal-PEG4-VA exerts its effects through its functional groups:
Maleimide Group: Reacts with thiol groups in proteins, forming stable thioether bonds. This reaction is crucial in the formation of antibody-drug conjugates.
Vinyl Acetate Group: Participates in addition reactions with nucleophiles, enhancing the compound’s versatility in various applications
Comparaison Avec Des Composés Similaires
Similar Compounds
Mal-PEG4-Val-Cit-PAB-PNP: A cleavable ADC linker that can be cleaved by Cathepsin B.
Mal-PEG4-VA-PBD: A drug-linker conjugate for ADCs, consisting of the antitumor antibiotic Pyrrolobenzodiazepine linked via this compound.
Uniqueness
This compound is unique due to its noncleavable nature, which provides stability to the antibody-drug conjugates. This stability ensures that the cytotoxic drug is delivered specifically to the target cells, reducing systemic toxicity and enhancing therapeutic efficacy .
Propriétés
Formule moléculaire |
C26H42N4O11 |
|---|---|
Poids moléculaire |
586.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37)/t19-,24-/m0/s1 |
Clé InChI |
JQKQDAYKTXEJOZ-CYFREDJKSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


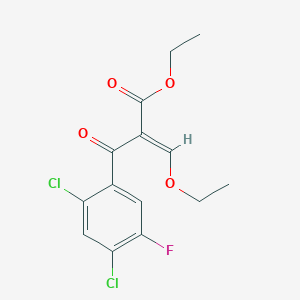

![4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B11828696.png)
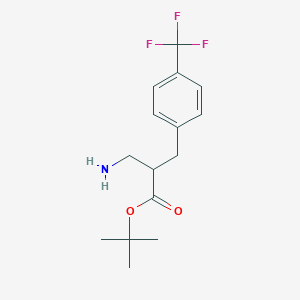

![6-Benzyl 4-ethyl 2-chloro-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B11828703.png)
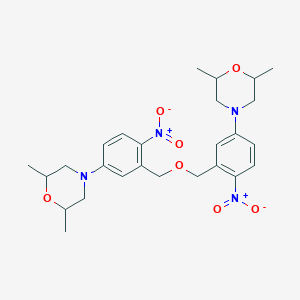
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-hydroxy-5-prop-1-ynyloxan-2-yl]methyl acetate](/img/structure/B11828710.png)
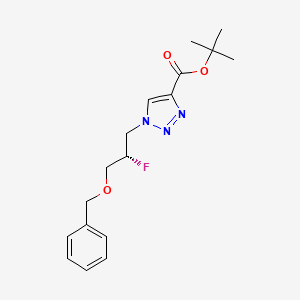

![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)
![tert-Butyl (3,4-dichloro-5,6-difluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11828747.png)
